molecular formula C12H13N B147488 1,2,3,4-Tetrahydrocarbazole CAS No. 942-01-8

1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488
CAS No.: 942-01-8
M. Wt: 171.24 g/mol
InChI Key: XKLNOVWDVMWTOB-UHFFFAOYSA-N
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Scientific Research Applications

Pharmacological Applications

THCz derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key applications include:

  • Antimicrobial Activity : THCz has shown efficacy against various bacterial and fungal strains. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties, suggesting potential use in treating infections .
  • Anticancer Properties : Research has demonstrated that THCz compounds can be cytotoxic to cancer cells. For instance, derivatives have been screened for their ability to inhibit cancer cell proliferation, with some showing promising results against specific cancer types .
  • Cognitive Enhancement : Recent studies have explored THCz derivatives as cognitive enhancers, indicating potential benefits in treating neurodegenerative diseases like Alzheimer's .
  • Antidiabetic Effects : Some THCz derivatives have been investigated for their antidiabetic properties, particularly in managing Type II diabetes through mechanisms that may involve insulin sensitivity improvement .
  • Psychotropic Effects : THCz has been noted for its antipsychotic activity, making it a candidate for developing treatments for mental health disorders .

Case Study 1: Anticancer Activity

A study conducted on various THCz derivatives assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain substitutions on the THCz scaffold significantly enhanced anticancer activity, with IC50 values in the low micromolar range for some compounds .

Case Study 2: Cognitive Enhancers

A recent investigation into THCz derivatives revealed their potential as cognitive enhancers. The study involved behavioral assays in rodent models demonstrating improved memory and learning capabilities following treatment with specific THCz compounds .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of THCz derivatives found that specific modifications led to increased activity against resistant bacterial strains. The study highlighted the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Biological Activity

1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THCz, including its pharmacological effects, synthesis methods, and relevant research findings.

Structural Overview

This compound consists of a fused aromatic structure featuring a five-membered pyrrole ring and a cyclohexane ring. Its unique molecular configuration contributes to its reactivity and interaction with various biological targets.

Pharmacological Activities

THCz and its derivatives have been investigated for a wide range of pharmacological activities:

  • Antimicrobial Activity : THCz exhibits significant antibacterial and antifungal properties. Studies have shown that THCz derivatives can inhibit the growth of various microbial strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : Research indicates that THCz compounds possess cytotoxic effects against several cancer cell lines. They have been screened for their ability to suppress tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects : THCz has been reported to inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. This inhibition may contribute to reducing plaque formation associated with neurodegenerative disorders .
  • Antidiabetic Properties : Some THCz derivatives show promise in managing type II diabetes by modulating glucose levels and enhancing insulin sensitivity .
  • Antinociceptive Activity : THCz has demonstrated potential in pain relief through various mechanisms, indicating its utility in developing analgesic medications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Borsche-Drechsel Cyclization : This method involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to yield THCz .
  • Fischer-Indole Synthesis : A common approach where substituted cyclohexanones react with phenyl hydrazines under acidic conditions to form THCz derivatives .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various THCz derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
THCz Derivative A2030
THCz Derivative B1025
THCz Derivative C5040

Anticancer Studies

In vitro studies on the cytotoxic effects of THCz derivatives revealed significant activity against human breast cancer cell lines (MCF-7). The IC50 values ranged from 15 to 30 µM, indicating substantial potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing 1,2,3,4-tetrahydrocarbazole (THCz), and how do reaction conditions influence yield?

The Fischer indole synthesis is the most widely used method. For example:

  • Borsche-Drechsel cyclization : Cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement (e.g., HCl or acetic acid) to yield THCz with ~95% efficiency under reflux conditions .
  • Löffler-Ginsburg method : Thermal cyclization of 2-cyclohexanone oximes in ethanol/water achieves moderate yields (~80%) .
  • VB1-catalyzed synthesis : Thiamine hydrochloride (VB1) in ethanol enables a mild, eco-friendly route with >90% yields. Substituent effects (e.g., electron-donating/-withdrawing groups on phenylhydrazine) significantly alter reaction rates and yields .

Key variables : Acid strength, temperature (reflux vs. microwave), and substituent electronic effects.

Q. How does the molecular structure of THCz influence its reactivity in electrophilic substitution reactions?

THCz’s tricyclic scaffold (pyrrole fused to benzene and cyclohexane rings) confers unique reactivity:

  • Aromaticity : The indole-like pyrrole ring directs electrophiles to the para and ortho positions of the nitrogen atom .
  • Steric effects : The saturated cyclohexane ring creates steric hindrance, modulating access to reactive sites .
  • Basicity : The nitrogen atom acts as a Lewis base, facilitating reactions like Friedel-Crafts alkylation .

Q. What pharmacological activities have been reported for THCz derivatives?

THCz derivatives exhibit:

  • Antidiabetic activity : Hypoglycemic and hypolipidemic effects in type II diabetes models (e.g., via PPARγ modulation) .
  • Anticancer potential : Cytotoxicity against cancer cell lines through kinase inhibition .
  • Antimicrobial properties : Activity against bacterial and fungal pathogens via membrane disruption .

Advanced Research Questions

Q. How can microwave irradiation or mechanochemical methods optimize THCz synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 140°C, 100 W irradiation achieves 80% yield for nitro/methoxy-substituted THCz) .
  • Mechanochemical approaches : Ball milling enables solvent-free Fischer indolization, improving sustainability and scalability .

Advantages : Enhanced energy efficiency, reduced side reactions, and compatibility with sensitive functional groups.

Q. How do substituent effects on phenylhydrazine or cyclohexanone impact regioselectivity in THCz synthesis?

  • Electron-withdrawing groups (e.g., NO₂) : Accelerate cyclization via increased hydrazone electrophilicity, favoring para-substitution (e.g., 6-nitro-THCz) .
  • Electron-donating groups (e.g., OCH₃) : Slow reactions but improve yields by stabilizing intermediates. For example, 6-chloro-THCz is synthesized in 98% yield using 4-chlorophenylhydrazine .

Q. What analytical techniques are critical for resolving structural ambiguities in substituted THCz derivatives?

  • X-ray crystallography : Determines torsion angles (e.g., C9-N1-C8-C7 = -175.3°) to confirm ring puckering and substituent orientation .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes regioselectivity in substituted derivatives (e.g., J-coupling for para vs. ortho substitution) .
  • HPLC-MS : Validates purity and identifies byproducts in complex reactions (e.g., Friedel-Crafts acylations) .

Q. How can contradictory data on THCz bioactivity be reconciled across studies?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., alkyl vs. aryl groups at C9) alter receptor binding .
  • Assay conditions : Varying cell lines or in vivo models (e.g., PPARγ activation in adipocytes vs. hepatocytes) .
  • Purity : Impurities from multi-step syntheses (e.g., spirobyproducts) may skew results .

Recommendations : Standardize assay protocols and validate compound purity via HPLC before biological testing.

Q. What strategies improve the sustainability of THCz synthesis?

  • Catalyst recycling : VB1 retains >90% efficiency after 3 cycles .
  • Solvent-free mechanochemistry : Eliminates toxic solvents (e.g., ethanol) .
  • Flow chemistry : Continuous processing reduces waste and enhances scalability for high-throughput applications .

Q. How do computational models predict the bioactivity of novel THCz derivatives?

  • Docking studies : Simulate interactions with targets like PPARγ or kinases to prioritize synthetic targets .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with hypoglycemic activity .

Q. What are the challenges in synthesizing spiro- or annulated THCz derivatives?

  • Steric hindrance : Bulky substituents at C9 hinder cyclization (e.g., spiro[cyclopentane-indolinone] requires photooxygenation ).
  • Regioselectivity : Competing reaction pathways (e.g., C3 vs. C6 substitution) necessitate directing groups or protective strategies .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole
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InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLNOVWDVMWTOB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N
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DSSTOX Substance ID

DTXSID00240969
Record name 1,2,3,4-Tetrahydrocarbazole
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Molecular Weight

171.24 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-Tetrahydrocarbazole
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CAS No.

942-01-8
Record name 1,2,3,4-Tetrahydrocarbazole
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Record name 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

In Scheme XVII, Step A, a phenylhydrazine salt (for example the hydrochloride salt) of formula (4), is reacted with a cyclic ketone of formula (3), wherein Z=OBn, in a Fischer indole reaction to provide a tetrahydrocarbazole of formula (5). The hydrazine and ketone are reacted in acetic acid and heated at about 60 to 110° C., for about 4 to 48 hours. The product is isolated by removal of the acetic acid under reduced pressure and trituration of the material in an inert solvent, preferably dichloromethane. After filtration, the filtrate is concentrated and the resulting material purified using standard techniques such as recrystillization or silica gel chromatography.
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Synthesis routes and methods II

Procedure details

Cyclohexanone (2.0 ml., 0.020 mole), phenylhydrazine hydrochloride (2.88 g., (0.020 mole) and 6.0 ml. of freshly distilled pyridine are combined, heated at reflux (115° C) for 3 hours, then allowed to cool to room temperature and allowed to stir overnight. About 25 ml. of water is added and the precipitated solids are collected by decantation. After washing again with water, the solids are dissolved in a mixture of 20 ml. of ethanol and 5 ml. of water and set aside. The resulting crystals are collected by filtration, washed with aqueous ethanol and dried to afford 2.65 g. (77.5% of theory) of the title compound, M.P. 119°-120° C. A mixture of the product and an authentic sample of 1,2,3,4-tetrahydrocarbazole also melted at 119°-120° C.
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Synthesis routes and methods III

Procedure details

N-phenyl-5-cyanoindole from N-chloro-N-phenyl-4-cyanoaniline and methylthioacetaldehyde;
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Synthesis routes and methods IV

Procedure details

This compound was prepared using the same general procedure as outlined for la starting with 4-dimethylamino-7-azaindole. To a 25 mL round-bottomed flask containing a magnetic stirring bar equipped with a reflux condenser and a three-way stopcock connected to an argon balloon was charged with (2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine (12 mg, 0.05 mmol) followed by toluene (2 mL), maleimide (157 mg, 0.79 mmol) and ytterbium(III) bromide (19 mg, 0.04 mmol). The reaction mixture was refluxed for 1 h and the toluene evaporated under vacuum. The crude material was triturated with methanol (10 mL) filtered and washed with methanol. The filtrate was concentrated and purified by silica gel column chromatography to obtain tetrahydrocarbazole (15 mg, 88% yield). An oven dried, 25 mL round-bottomed flask containing a magnetic stirring bar was charged with 7-dimethylamino-1,2,3,3a,3b,6a,11,11b-octahydro-5,10,11-triaza-benzo[a]trindene-4,6-dione (15 mg, 0.04 mmol) followed by acetonitrile (4 mL). DDQ (35 mg, 0.15 mmol) was added at 15° C. and then stirred at rt for 1 h and at reflux for 6 h. Acetonitrile was evaporated under vacuum and dissolved in ethyl acetate then washed with saturated sodium bicarbonate, brine, dried (MgSO4) and concentrated to give a crude material. The crude material was purified by silica gel column chromatography to give Sac (2.3 mg, 15% yield). MS (m/z): 321 (M+1).
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(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
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157 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2,3,4-Tetrahydrocarbazole
1,2,3,4-Tetrahydrocarbazole
1,2,3,4-Tetrahydrocarbazole
1,2,3,4-Tetrahydrocarbazole
1,2,3,4-Tetrahydrocarbazole
1,2,3,4-Tetrahydrocarbazole

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